

Technical Guide: 2-Azido-1-(3-fluorophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Azido-1-(3-fluorophenyl)ethanone**, a valuable chemical intermediate in synthetic chemistry and drug discovery. Due to the limited availability of in-depth experimental data for this specific regioisomer, this guide also includes detailed information on the closely related and well-characterized analogue, 2-Azido-1-(4-fluorophenyl)ethanone, to provide valuable context and procedural guidance.

Compound Identification and Properties

CAS Number: 848902-19-2[1]

2-Azido-1-(3-fluorophenyl)ethanone is a fluorinated aromatic azide. The presence of the azido group makes it a key precursor for the synthesis of various nitrogen-containing heterocycles, particularly 1,2,3-triazoles, through copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[2][3] The fluorine substituent can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry.

Table 1: Physicochemical Properties of **2-Azido-1-(3-fluorophenyl)ethanone**



Property	Value	Source
Molecular Formula	C ₈ H ₆ FN ₃ O	[1]
Molecular Weight	179.15 g/mol	[1]

While detailed experimental data for the 3-fluoro isomer is not extensively published, the properties of the 4-fluoro isomer provide a useful reference.

Table 2: Physicochemical and Crystallographic Data for the Analogue, 2-Azido-1-(4-fluorophenyl)ethanone

Property	Value
Molecular Formula	C ₈ H ₆ FN₃O
Molecular Weight	179.16 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a	10.7985 (16) Å
b	8.3971 (12) Å
С	17.485 (3) Å
Volume	1585.5 (4) Å ³
Z	8
Data obtained from the crystallographic study of 2-Azido-1-(4-fluorophenyl)ethanone.[2][3]	

Synthesis and Experimental Protocols

Currently, a detailed, peer-reviewed synthesis protocol specifically for **2-Azido-1-(3-fluorophenyl)ethanone** is not readily available in the public domain. However, the synthesis of its regioisomer, 2-Azido-1-(4-fluorophenyl)ethanone, has been well-documented and provides a



reliable representative methodology.[2][3] This procedure involves a two-step, one-pot reaction starting from the corresponding acetophenone.

Representative Experimental Protocol: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone

This protocol is adapted from the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone and can likely be adapted for the 3-fluoro isomer with minor modifications.[2][3]

Materials:

- 1-(4-Fluorophenyl)ethanone
- Acetonitrile (CH₃CN)
- p-Toluenesulfonic acid (p-TsOH)
- N-Bromosuccinimide (NBS)
- Sodium azide (NaN₃)
- Diethyl ether ((C₂H₅)₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexane
- Ice

Procedure:

- Bromination: Dissolve 1-(4-Fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a roundbottom flask with stirring.
- To this solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).



- Heat the mixture to reflux for 1 to 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Azidation: Once the starting material is consumed, cool the reaction mixture to room temperature.
- Carefully add sodium azide (3.0 equivalents) to the stirred mixture.
- Continue stirring for an additional 2 to 3 hours at room temperature.
- Work-up and Purification: Quench the reaction by adding ice-cold water.
- Extract the aqueous mixture with diethyl ether (2 x 25 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., starting with a 1:9 v/v ratio and gradually increasing the polarity) to yield the pure 2-Azido-1-(4-fluorophenyl)ethanone.[2]

Applications in Drug Development and Research

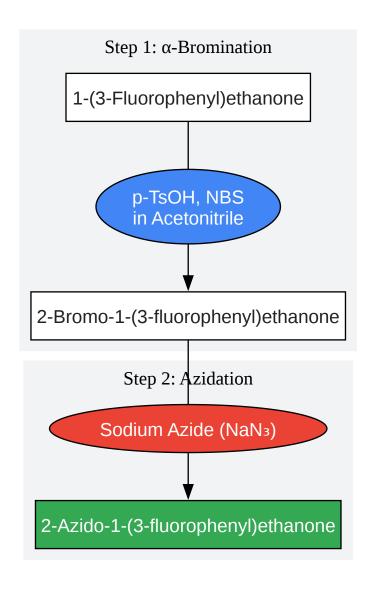
Azido-functionalized molecules like **2-Azido-1-(3-fluorophenyl)ethanone** are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

- Triazole Synthesis: The primary application of this compound is as a building block for 1,2,3-triazoles via "click chemistry".[2][3] Triazoles are a common scaffold in many therapeutic agents.
- Heterocyclic Chemistry: The azide group can be used to introduce nitrogen into various heterocyclic systems, which are prevalent in pharmaceuticals.

Visualized Synthetic Workflow



The following diagram illustrates the general synthetic pathway for the preparation of α -azido acetophenones from their corresponding acetophenone precursors, as described in the experimental protocol for the 4-fluoro analogue.



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Caption: General synthesis workflow for α -azido acetophenones.

This technical guide provides a summary of the available information on **2-Azido-1-(3-fluorophenyl)ethanone** and its close analogue. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific needs, exercising appropriate laboratory safety precautions, particularly when working with azides.



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References

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